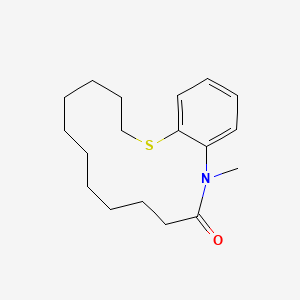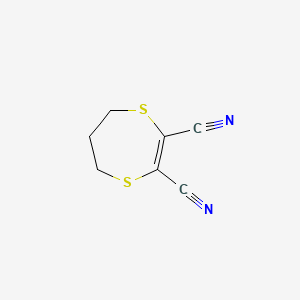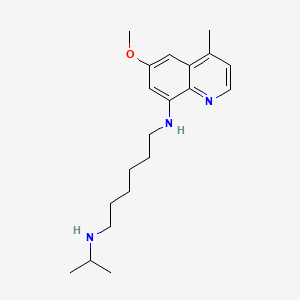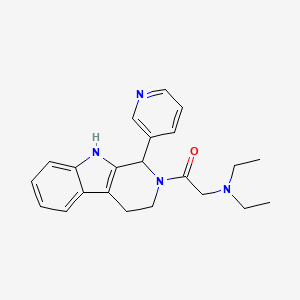
Pyrimido(4,5-c)isoquinoline-1,3-diamine, 6-ethyl-7,8,9,10-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimido(4,5-c)isoquinoline-1,3-diamine, 6-ethyl-7,8,9,10-tetrahydro- is a heterocyclic compound that belongs to the class of pyrimidoisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidoisoquinoline core with an ethyl group at the 6th position and a tetrahydro configuration at the 7th, 8th, 9th, and 10th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrimido(4,5-c)isoquinoline-1,3-diamine, 6-ethyl-7,8,9,10-tetrahydro- can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of an aryl aldehyde with barbituric acid and urea or thiourea in the presence of a catalyst such as ceric ammonium nitrate. This Biginelli-type reaction yields the desired tetrahydropyrimidoisoquinoline compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst efficiency, and solvent-free or green chemistry approaches to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimido(4,5-c)isoquinoline-1,3-diamine, 6-ethyl-7,8,9,10-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidoisoquinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidoisoquinolines, oxidized derivatives, and reduced forms of the compound .
Applications De Recherche Scientifique
Pyrimido(4,5-c)isoquinoline-1,3-diamine, 6-ethyl-7,8,9,10-tetrahydro- has several scientific research applications:
Mécanisme D'action
The mechanism of action of pyrimido(4,5-c)isoquinoline-1,3-diamine, 6-ethyl-7,8,9,10-tetrahydro- involves its interaction with molecular targets such as protein kinases. It acts as a competitive inhibitor by binding to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to target proteins and thereby inhibiting their activity.
Comparaison Avec Des Composés Similaires
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the position and nature of substituents.
Pyrido[2,3-d]pyrimidines: Another class of heterocyclic compounds with a fused pyrimidine and pyridine ring system.
Pyrimido[4,5-b]quinolines: These compounds have a quinoline ring fused to the pyrimidine core.
Uniqueness: Pyrimido(4,5-c)isoquinoline-1,3-diamine, 6-ethyl-7,8,9,10-tetrahydro- is unique due to its specific substitution pattern and tetrahydro configuration, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
53661-23-7 |
|---|---|
Formule moléculaire |
C13H17N5 |
Poids moléculaire |
243.31 g/mol |
Nom IUPAC |
6-ethyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-1,3-diamine |
InChI |
InChI=1S/C13H17N5/c1-2-9-7-5-3-4-6-8(7)10-11(14)17-13(15)18-12(10)16-9/h2-6H2,1H3,(H4,14,15,16,17,18) |
Clé InChI |
BWFVBVDXZSYVKC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=NC(=NC(=C2C3=C1CCCC3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


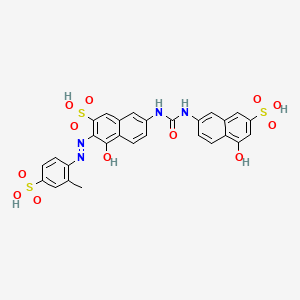
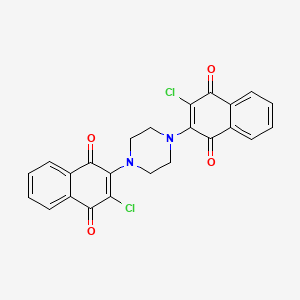
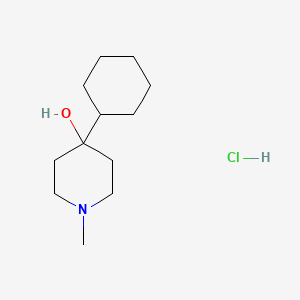
![14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one](/img/structure/B12798743.png)


